molecular formula C23H26N4O3 B2703157 Ethyl 4-{[3-(diethylcarbamoyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate CAS No. 1251565-87-3

Ethyl 4-{[3-(diethylcarbamoyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate

Cat. No.: B2703157
CAS No.: 1251565-87-3
M. Wt: 406.486
InChI Key: RDRZAKYBEKAJRQ-UHFFFAOYSA-N
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Description

Ethyl 4-{[3-(diethylcarbamoyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate is a naphthyridine-based compound featuring a 1,8-naphthyridine core substituted with a diethylcarbamoyl group at position 3, a methyl group at position 7, and an ethyl benzoate-linked amino moiety at position 2. The 1,8-naphthyridine scaffold is a bicyclic aromatic system known for its pharmacological relevance, particularly in antimicrobial and kinase-inhibitory applications .

The synthesis of such derivatives typically involves palladium-catalyzed coupling reactions, bromination, or functionalization of pre-formed naphthyridine intermediates. For example, ethyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro[1,8]naphthyridine-3-carboxylate (a structurally related compound) is synthesized via bromination of the parent naphthyridine in acetic acid, followed by purification via solvent partitioning . The diethylcarbamoyl group likely enhances lipophilicity and modulates electronic properties, influencing binding interactions in biological systems.

Properties

IUPAC Name

ethyl 4-[[3-(diethylcarbamoyl)-7-methyl-1,8-naphthyridin-4-yl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O3/c1-5-27(6-2)22(28)19-14-24-21-18(13-8-15(4)25-21)20(19)26-17-11-9-16(10-12-17)23(29)30-7-3/h8-14H,5-7H2,1-4H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDRZAKYBEKAJRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CN=C2C(=C1NC3=CC=C(C=C3)C(=O)OCC)C=CC(=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-{[3-(diethylcarbamoyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate typically involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous-flow synthesis techniques. These methods optimize reaction times and sequences, leading to high conversion and selectivity rates. The use of continuous-flow systems allows for efficient scaling up of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[3-(diethylcarbamoyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Ethyl 4-{[3-(diethylcarbamoyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-{[3-(diethylcarbamoyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Substituent at Position 3 Substituent at Position 4 Substituent at Position 7 Key Functional Groups Reference
Ethyl 4-{[3-(diethylcarbamoyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate Diethylcarbamoyl Ethyl benzoate-linked amino group Methyl Carbamate, ester, aromatic amine
Ethyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro[1,8]naphthyridine-3-carboxylate Ethyl ester Oxo group Methyl Ester, ketone
Ethyl 4-(5-(3-methylisoxazol-5-ylamino)pentylthio)benzoate (I-6501) N/A (non-naphthyridine) Pentylthio-linked benzoate N/A Isoxazole, thioether, ester
Ethyl 4-{[3-(2-ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate 2-Ethylpiperidine-1-carbonyl Ethyl benzoate-linked amino group Methyl Piperidine carbamate, ester, amine

Functional and Pharmacological Comparisons

Diethylcarbamoyl vs. Piperidine-Carbonyl Substituents

The diethylcarbamoyl group in the target compound introduces two ethyl chains, enhancing lipophilicity compared to the 2-ethylpiperidine-1-carbonyl group in its piperidine analogue . The latter’s cyclic structure may improve metabolic stability due to reduced susceptibility to esterase cleavage.

Ethyl Benzoate vs. Isoxazole-Linked Esters

Compounds like I-6501 and I-6502 () replace the naphthyridine core with isoxazole-thioether or ether linkages. These analogues prioritize hydrogen-bonding interactions via the isoxazole’s nitrogen and oxygen atoms, unlike the target compound’s aromatic amine and carbamate groups. The benzoate ester in the target compound likely offers greater hydrolytic stability than the pentylthio or pentyloxy chains in I-6501/I-6502 .

Methyl Group at Position 7

The 7-methyl substitution is conserved in both the target compound and its naphthyridine analogues (e.g., ).

Research Findings and Implications

  • Solubility and Bioavailability : The diethylcarbamoyl group may reduce aqueous solubility compared to the hydrochloride salt form of the piperidine analogue .
  • Target Selectivity : The 1,8-naphthyridine core’s planar structure favors intercalation or kinase binding, while isoxazole-based analogues () may target different enzymatic pathways.
  • Stability : The ethyl benzoate group resists hydrolysis better than aliphatic esters (e.g., I-6602 in ), as evidenced by stability studies under physiological conditions .

Biological Activity

Ethyl 4-{[3-(diethylcarbamoyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into the compound's biological activity, synthesis, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound includes a naphthyridine moiety, which is known for its diverse pharmacological properties. The molecular formula is C19H24N4O3C_{19}H_{24}N_{4}O_{3} with a molecular weight of approximately 360.42 g/mol. The presence of multiple functional groups enhances its interaction with biological targets.

The precise mechanism of action for this compound is not fully elucidated. However, it is hypothesized that the compound may interact with specific enzymes or receptors involved in various biological pathways. Studies on related naphthyridine derivatives suggest that modifications on the naphthyridine core can significantly influence potency and selectivity towards target proteins.

Biological Activities

Research indicates that compounds similar to this compound exhibit several biological activities:

  • Antimicrobial Activity : Naphthyridine derivatives have shown significant antimicrobial properties against various bacterial strains.
  • Anticancer Potential : Some studies indicate that naphthyridine compounds can inhibit cancer cell proliferation by inducing apoptosis in tumor cells.
  • Anti-inflammatory Effects : Certain derivatives have demonstrated the ability to modulate inflammatory pathways, suggesting potential use in treating inflammatory diseases.

Case Study 1: Antimicrobial Activity

A study exploring the antimicrobial properties of naphthyridine derivatives revealed that this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of standard antibiotics, indicating its potential as a new antimicrobial agent .

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines (e.g., MCF-7 breast cancer cells) showed that the compound induced apoptosis and inhibited cell growth. Flow cytometry analysis indicated an increase in sub-G1 phase cells, suggesting effective induction of programmed cell death . The compound's mechanism appears to involve the activation of caspase pathways.

Case Study 3: Anti-inflammatory Effects

Research on the anti-inflammatory effects of related compounds demonstrated that this compound significantly reduced levels of pro-inflammatory cytokines in macrophage cultures stimulated with lipopolysaccharides (LPS). This suggests its potential application in inflammatory diseases .

Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against S. aureus and E. coli
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryReduces pro-inflammatory cytokines

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